molecular formula C19H15BrN2O3S B250958 N-{4-[(2-bromobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide

N-{4-[(2-bromobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide

Cat. No. B250958
M. Wt: 431.3 g/mol
InChI Key: AAUBXTZVMOLOMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-bromobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 is a synthetic inhibitor of nuclear factor kappa B (NF-κB) activation, a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses.

Mechanism of Action

N-{4-[(2-bromobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide 11-7082 inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in immune and inflammatory responses. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, leading to the expression of target genes.
N-{4-[(2-bromobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This prevents the translocation of NF-κB to the nucleus and the subsequent expression of target genes.
Biochemical and Physiological Effects:
N-{4-[(2-bromobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide 11-7082 has been shown to have various biochemical and physiological effects, including:
- Inhibition of NF-κB activation and downstream signaling pathways
- Inhibition of pro-inflammatory cytokine production
- Induction of apoptosis in cancer cells
- Inhibition of angiogenesis
- Reduction of oxidative stress
- Inhibition of immune cell activation and autoantibody production

Advantages and Limitations for Lab Experiments

N-{4-[(2-bromobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide 11-7082 has several advantages for lab experiments, including its high potency and selectivity for NF-κB inhibition, and its ability to enhance the efficacy of chemotherapy and radiotherapy. However, N-{4-[(2-bromobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide 11-7082 has some limitations, including its potential toxicity and off-target effects, which may limit its clinical application.

Future Directions

There are several future directions for the research of N-{4-[(2-bromobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide 11-7082, including:
- Identification of novel targets and pathways regulated by NF-κB inhibition
- Development of more potent and selective NF-κB inhibitors
- Investigation of the potential of N-{4-[(2-bromobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide 11-7082 as a combination therapy with other drugs
- Evaluation of the safety and efficacy of N-{4-[(2-bromobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide 11-7082 in clinical trials
- Exploration of the potential of N-{4-[(2-bromobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide 11-7082 in other diseases, such as neurodegenerative disorders and infectious diseases
Conclusion:
N-{4-[(2-bromobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide 11-7082 is a promising chemical compound that has shown potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Its mechanism of action involves the inhibition of NF-κB activation, leading to the inhibition of immune and inflammatory responses. While N-{4-[(2-bromobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide 11-7082 has several advantages for lab experiments, its potential toxicity and off-target effects may limit its clinical application. Future research directions include the identification of novel targets and pathways, the development of more potent and selective inhibitors, and the evaluation of its safety and efficacy in clinical trials.

Synthesis Methods

N-{4-[(2-bromobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide 11-7082 is synthesized from 2-bromobenzoyl chloride and 2-amino-4-methoxybenzoic acid, followed by a reaction with thiophene-2-carboxylic acid. The final product is obtained through a series of purification steps, including crystallization and recrystallization.

Scientific Research Applications

N-{4-[(2-bromobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, N-{4-[(2-bromobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide 11-7082 has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N-{4-[(2-bromobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide 11-7082 has been found to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Inflammation is a key component of many diseases, including arthritis, asthma, and inflammatory bowel disease. N-{4-[(2-bromobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-1 beta (IL-1β), and reduce inflammation in animal models of these diseases.
Autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis, are characterized by an overactive immune system that attacks healthy tissues. N-{4-[(2-bromobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide 11-7082 has been found to inhibit the activation of immune cells and reduce the production of autoantibodies, leading to a reduction in disease severity.

properties

Molecular Formula

C19H15BrN2O3S

Molecular Weight

431.3 g/mol

IUPAC Name

N-[4-[(2-bromobenzoyl)amino]-2-methoxyphenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H15BrN2O3S/c1-25-16-11-12(21-18(23)13-5-2-3-6-14(13)20)8-9-15(16)22-19(24)17-7-4-10-26-17/h2-11H,1H3,(H,21,23)(H,22,24)

InChI Key

AAUBXTZVMOLOMK-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2Br)NC(=O)C3=CC=CS3

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2Br)NC(=O)C3=CC=CS3

Origin of Product

United States

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